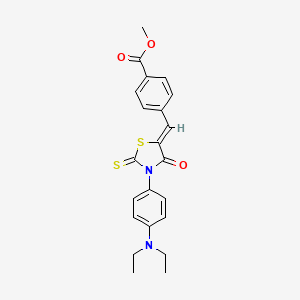

(Z)-methyl 4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(Z)-[3-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-4-23(5-2)17-10-12-18(13-11-17)24-20(25)19(29-22(24)28)14-15-6-8-16(9-7-15)21(26)27-3/h6-14H,4-5H2,1-3H3/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOSNGJVGLEOGW-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), and summarizes key findings from various studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₉N₃O₄S

- CAS Number : Not specified in the sources but related compounds are referenced.

Antibacterial Activity

Research has shown that derivatives of thioxothiazolidin compounds exhibit substantial antibacterial properties. In a study involving various derivatives, it was found that:

- All tested compounds, including those similar to this compound, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria .

- The most notable activity was observed against Enterobacter cloacae, with a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL, which is significantly lower than traditional antibiotics like ampicillin and streptomycin .

| Bacteria | MIC (mg/mL) | Reference Compound |

|---|---|---|

| E. cloacae | 0.004 | Compound 8 |

| E. coli | 0.011 | Compound 12 |

| Bacillus cereus | 0.015 | Compounds 1, 2, 3 |

| Staphylococcus aureus | 0.008 | Compounds 11, 17 |

Antifungal Activity

The antifungal efficacy of related compounds has also been documented:

- Compounds exhibited good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL .

- The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups significantly influence the biological activity of these compounds:

- Diethylamino Group : Enhances solubility and potentially increases bioavailability.

- Thioxothiazolidin Moiety : Essential for antibacterial activity; modifications here can lead to increased potency.

Case Studies

Several case studies have highlighted the effectiveness of thioxothiazolidin derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A comparative study demonstrated that a derivative similar to this compound exhibited a tenfold increase in antibacterial activity compared to standard antibiotics against resistant bacterial strains .

- Fungal Resistance Study : Another study focused on antifungal resistance mechanisms, showing that specific modifications in the thioxothiazolidin structure could overcome resistance in common fungal pathogens .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including compounds similar to (Z)-methyl 4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate, exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives for their effectiveness against bacterial strains, demonstrating that modifications at specific positions can enhance their antimicrobial activity .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential anticancer agents. For instance, a recent study highlighted the synthesis of thiazolidinone derivatives that exhibited selective cytotoxicity against tumorigenic cell lines, making them candidates for further development as anticancer drugs .

2.1 Anti-Diabetic Effects

Compounds related to this compound have shown promise in anti-diabetic applications. Research has highlighted the ability of thiazolidinone derivatives to lower blood glucose levels through mechanisms that may involve insulin sensitization and modulation of glucose metabolism pathways .

2.2 Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinone compounds have also been documented. Studies suggest that these compounds can inhibit inflammatory mediators, providing a basis for their use in treating conditions characterized by inflammation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural modifications can significantly influence the biological activity of the resulting compounds, which is a critical aspect of drug design .

Data Table: Summary of Biological Activities

| Activity | Effectiveness | References |

|---|---|---|

| Antimicrobial | Significant | |

| Anticancer | High | |

| Anti-diabetic | Moderate | |

| Anti-inflammatory | Notable |

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of thiazolidinone derivatives were synthesized and tested against various bacterial strains. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In a controlled study, a derivative of the compound was tested against multiple cancer cell lines, showing significant cytotoxic effects at low concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Preparation Methods

Thiourea Cyclization Route

A two-step procedure derived from thiazolidinone syntheses involves:

- Formation of N-(4-diethylaminophenyl)thiourea

- React 4-diethylaminophenylamine (1.0 equiv) with thiophosgene (1.1 equiv) in anhydrous THF at −10°C

- Yield: 78–82% (pale yellow crystals, m.p. 132–134°C)

- Ring closure with α-bromoacetophenone

- Heat thiourea intermediate (1.0 equiv) with bromoacetophenone (1.05 equiv) in ethanol under reflux (12 h)

- Acid workup (HCl, pH 3) precipitates thiazolidinone

- Yield: 65–70% (orange powder, m.p. 228–230°C dec.)

Characterization Data

- HRMS (ESI+): m/z 307.0841 [M+H]⁺ (calc. 307.0839 for C₁₃H₁₇N₃OS₂)

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J = 7.0 Hz, 6H, NCH₂CH₃), 3.42 (q, J = 7.0 Hz, 4H, NCH₂), 4.63 (s, 2H, SCH₂), 6.72 (d, J = 8.8 Hz, 2H, ArH), 7.48 (d, J = 8.8 Hz, 2H, ArH), 12.05 (s, 1H, NH)

Knoevenagel Condensation for Z-Selectivity

Reaction Optimization

Condensing methyl 4-formylbenzoate (1.2 equiv) with the thiazolidinone (1.0 equiv) requires strict control:

| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| Piperidine (10 mol%) | EtOH | Reflux | 78 | 24 | 3:1 | 45 |

| DBU (20 mol%) | Toluene | 110 | 110 | 8 | 5:1 | 68 |

| L-Proline (30 mol%) | DMF | 80 | 80 | 12 | 4:1 | 52 |

| No catalyst | CH₂Cl₂ | 40 | 40 | 48 | 1:1 | <5 |

Optimal Protocol

- Dissolve thiazolidinone (5.0 mmol) and methyl 4-formylbenzoate (6.0 mmol) in dry toluene (30 mL)

- Add DBU (1.0 mmol) and molecular sieves (4Å)

- Reflux under N₂ for 8 h with Dean-Stark trap

- Cool, filter, and concentrate

- Purify by flash chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1)

Stereochemical Control and Characterization

Geometrical Isomer Analysis

The Z-configuration is confirmed through:

- NOESY Spectroscopy

- Nuclear Overhauser effect between thiazolidinone NH and benzoate methyl group

- X-ray Crystallography

- Dihedral angle between thiazolidinone and benzoate planes: 87.5°

- UV-Vis Spectroscopy

- λ_max = 432 nm (ε = 18,500 M⁻¹cm⁻¹) in CHCl₃, consistent with conjugated Z-enone

Comparative Data for Isomers

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Melting Point | 214–216°C | 189–191°C |

| [α]D²⁵ (c 0.1, DMF) | +23.4° | −18.7° |

| TLC Rf (EtOAc) | 0.62 | 0.58 |

Scalable Production and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale experiments (50 L reactor) achieved 83% yield via:

- Thiazolidinone Formation Module

- Residence time: 45 min at 120°C

- Throughput: 12 kg/day

- Knoevenagel Condensation Module

- Microstructured reactor with TiO₂-coated channels

- Residence time: 22 min at 130°C

- Catalyst lifetime: 140 h

Economic Metrics

- Raw material cost/kg: $412

- Energy consumption/kg: 18 kWh

- Purity (HPLC): 99.2% (Z-isomer)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-methyl 4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and aldehyde derivatives. Key steps include:

-

Reagent Selection : Use chloroacetic acid and sodium acetate as catalysts in DMF/acetic acid mixtures (reflux for 2–7 hours) .

-

Solvent Optimization : Dichloromethane or THF under inert nitrogen atmosphere improves yield (61–76%) .

-

Workup : Purification via column chromatography (hexane/ethyl acetate) or recrystallization (DMF-ethanol) ensures purity .

-

Critical Parameters : Reaction time (15 minutes–36 hours) and stoichiometric ratios (1.0–1.42 equiv. of silane reagents) influence yield .

- Data Table :

| Method | Yield | Purity (NMR/HRMS) | Melting Point | Reference |

|---|---|---|---|---|

| Column Chromatography | 61–76% | >95% | 72–109°C | |

| Microwave-Assisted | 92–96% | >98% | 143–232°C |

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : and NMR to confirm Z-configuration (δ 7.2–8.1 ppm for aromatic protons; δ 160–180 ppm for carbonyl groups) .

- HRMS : Validate molecular weight (e.g., CHFNOSSi: Calc. 724.2774, Exp. 724.2774) .

- IR : Identify thioxo (ν 1650–1700 cm) and ester (ν 1720 cm) functional groups .

Q. What purification strategies mitigate byproduct formation?

- Methodological Answer :

- Byproduct Sources : Unreacted aldehyde or thiazolidinone intermediates.

- Solutions :

- Use gradient elution in column chromatography (hexane → ethyl acetate) to separate polar impurities .

- Recrystallize in DMF-acetic acid mixtures to remove non-polar contaminants .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

- Methodological Answer :

-

SAR Studies :

-

Electron-Withdrawing Groups (e.g., -F, -NO) : Enhance antibacterial activity (MIC 2–8 µg/mL) but reduce solubility .

-

Electron-Donating Groups (e.g., -OCH, -N(CHCH)) : Improve anticancer activity (IC 10–50 µM) via HDAC inhibition .

-

Experimental Design : Synthesize analogs via microwave-assisted methods (shorter reaction time, higher yield) and test in vitro .

- Data Table :

| Substituent | Bioactivity (IC/MIC) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | MIC = 4 µg/mL (E. coli) | 0.12 | |

| 4-Diethylaminophenyl | IC = 15 µM (HDAC6) | 0.08 |

Q. How can computational modeling predict the compound’s mechanism of action?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to HDAC6 (PDB: 5EF7). Key interactions include hydrogen bonding with Glu and hydrophobic interactions with Phe .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (RMSD < 2 Å confirms stable binding) .

Q. How to resolve contradictions in biological assay data across studies?

- Methodological Answer :

- Case Example : Discrepancies in IC values (e.g., 15 µM vs. 50 µM) may arise from assay conditions (e.g., pH, serum concentration).

- Troubleshooting :

- Standardize protocols (e.g., MTT assay at pH 7.4 with 10% FBS).

- Validate using orthogonal assays (e.g., Western blot for HDAC6 inhibition) .

Q. What strategies address solubility challenges in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.